N-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide N-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16351984
InChI: InChI=1S/C24H33N5O3/c25-23(31)17-9-13-28(14-10-17)22(30)8-2-1-5-12-26-24(32)29-15-11-19-18-6-3-4-7-20(18)27-21(19)16-29/h3-4,6-7,17,27H,1-2,5,8-16H2,(H2,25,31)(H,26,32)
SMILES:
Molecular Formula: C24H33N5O3
Molecular Weight: 439.6 g/mol

N-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

CAS No.:

Cat. No.: VC16351984

Molecular Formula: C24H33N5O3

Molecular Weight: 439.6 g/mol

* For research use only. Not for human or veterinary use.

N-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide -

Specification

Molecular Formula C24H33N5O3
Molecular Weight 439.6 g/mol
IUPAC Name N-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide
Standard InChI InChI=1S/C24H33N5O3/c25-23(31)17-9-13-28(14-10-17)22(30)8-2-1-5-12-26-24(32)29-15-11-19-18-6-3-4-7-20(18)27-21(19)16-29/h3-4,6-7,17,27H,1-2,5,8-16H2,(H2,25,31)(H,26,32)
Standard InChI Key YDASULHULULUMD-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1C(=O)N)C(=O)CCCCCNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s IUPAC name, N-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide , reflects its hybrid architecture. Key structural components include:

  • Beta-carboline core: A tricyclic indole alkaloid framework associated with neurotransmitter modulation .

  • Piperidine-carboxamide side chain: A six-membered nitrogen-containing ring linked via a hexyl spacer, which may influence receptor binding .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC24H33N5O3\text{C}_{24}\text{H}_{33}\text{N}_5\text{O}_3
Molecular Weight439.6 g/mol
InChI KeyYDASULHULULUMD-UHFFFAOYSA-N
SMILESC1CN(CCC1C(=O)N)C(=O)CCCCCNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34

Stereochemical Considerations

The presence of chiral centers in both the beta-carboline and piperidine subunits suggests potential stereoisomerism, though specific configurations remain uncharacterized . Computational models predict a folded conformation that may facilitate interactions with neurological targets .

Synthesis and Structural Analogues

Proposed Synthetic Pathways

While no published protocols exist for this compound, analogous beta-carboline derivatives are typically synthesized via:

  • Pictet-Spengler Reaction: Condensation of tryptamine derivatives with carbonyl compounds to form the tetrahydro-beta-carboline core .

  • Side-Chain Functionalization: Subsequent acylation or alkylation to introduce the piperidine-carboxamide group, potentially using hexanedioic acid intermediates .

Structural Analogues and Activity

  • 6-MeO-THβC: A methoxy-substituted beta-carboline shown to enhance serotonin levels and attenuate seizures in murine models .

  • Melatonin-Pinoline Hybrids: Hybrid structures demonstrating neurogenic and antioxidant properties .

These analogues underscore the beta-carboline scaffold’s versatility in modulating neurological pathways, providing a rationale for exploring the target compound’s bioactivity.

Research Gaps and Future Directions

Critical Unanswered Questions

  • Synthetic Optimization: Developing scalable routes with enantiomeric control.

  • Target Identification: Screening against neurological receptors and enzymes (e.g., MAO-A/B).

  • Pharmacokinetics: Assessing blood-brain barrier permeability and metabolic stability .

Proposed Studies

  • In Vitro Receptor Binding Assays: Prioritize 5-HT, σ-1, and NMDA receptors.

  • Rodent Seizure Models: Evaluate anticonvulsant efficacy relative to 6-MeO-THβC .

  • Toxicological Profiling: Acute and subchronic toxicity in preclinical models.

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